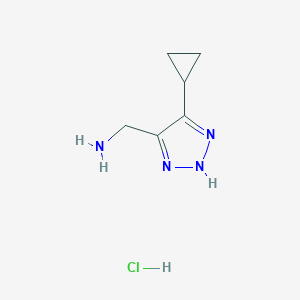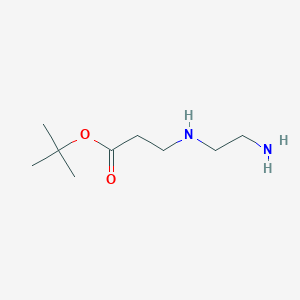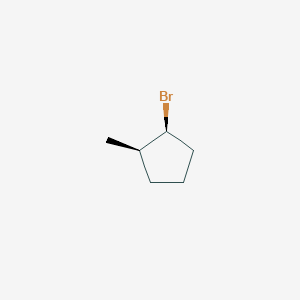![molecular formula C8H9NOS B13501961 {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol typically involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole in the presence of a catalyst such as Amberlyst 15 . Another method includes the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols or amines.
Scientific Research Applications
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antiviral agent, particularly against hepatitis C virus and neurotropic alphaviruses
Mechanism of Action
The mechanism of action of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol involves its role as an allosteric inhibitor. It binds to a site on the target enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This mechanism is particularly relevant in its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 4-Substituted 5-(1H-pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
- N-Substituted Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates
Uniqueness
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an allosteric inhibitor sets it apart from other similar compounds, making it a valuable target for drug development and biochemical research .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9NOS/c1-9-3-2-8-7(9)4-6(5-10)11-8/h2-4,10H,5H2,1H3 |
InChI Key |
CEDDXRUTYYFMMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


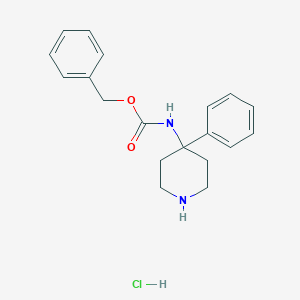
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
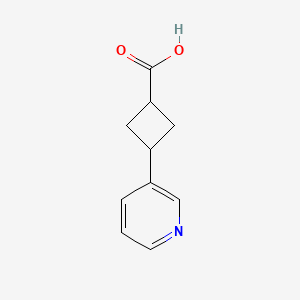
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
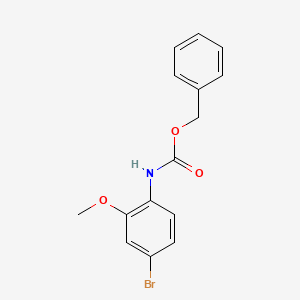
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

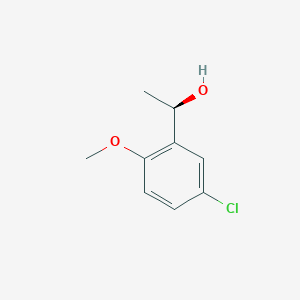
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)

